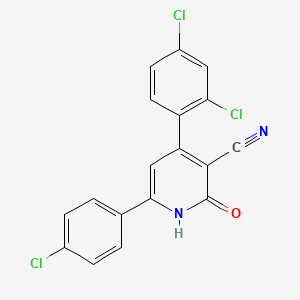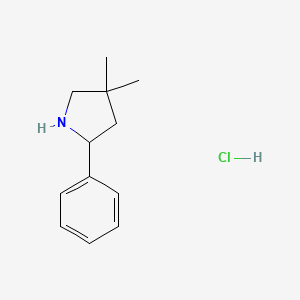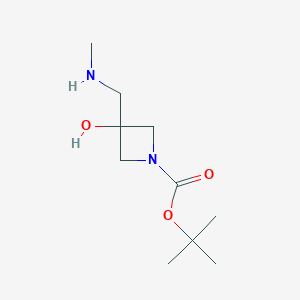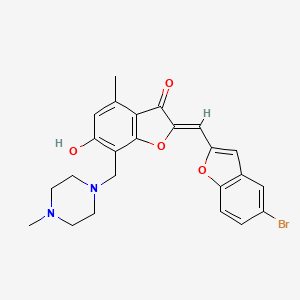
6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of ammonium acetate as a catalyst. For instance, compound 2 was obtained by reacting 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate . Another related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, was synthesized through a cyclization reaction of a chalcone derivative with malononitrile . These methods could potentially be adapted for the synthesis of 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as IR, (1)H, (13)C NMR, and X-ray diffraction . For example, the crystal structure of a related compound was determined to belong to the monoclinic unit cell in the P21/c space group . These techniques would be essential in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions of these compounds often involve interactions with various reagents to form glycosides, as seen in the synthesis of compounds 5a, b, riboside 11, xyloside 12, and lactoside 16 . The reactivity of the chlorophenyl and nicotinonitrile groups in these reactions could provide insights into the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical properties, such as thermal stability and liquid crystalline behavior, have been studied for related compounds. For instance, a related compound showed high thermal stability up to 300°C and emitted strong blue fluorescence . Another compound displayed a broad nematic phase in the range of 78–112°C . These properties are indicative of the potential physical and chemical characteristics of this compound.
科学的研究の応用
Advanced Oxidation Processes for Environmental Contaminants
- Environmental Contamination and Remediation: Studies have focused on the environmental impacts of chlorophenols, a group related to the compound due to the presence of chlorophenyl groups. Research into the oxidative degradation of chlorophenols in water demonstrates advanced oxidation processes (AOPs) as effective for breaking down these pollutants, which are structurally similar to the compound of interest. This suggests potential applications of 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-hydroxynicotinonitrile in environmental remediation efforts, particularly in the degradation of persistent organic pollutants in aquatic environments (Benítez et al., 2000).
Analytical Chemistry and Sensor Development
- Electrochemical Sensing: The development of voltammetric sensors for detecting environmental pollutants showcases the application of chlorophenyl and dichlorophenyl derivatives in constructing sensitive analytical tools. For instance, graphene oxide/NiO nanoparticle composite-ionic liquid modified electrodes have been employed for the selective sensing of 4-chlorophenol in water samples, indicating the utility of similar compounds in the fabrication of electrochemical sensors for environmental monitoring (Shabani‐Nooshabadi et al., 2016).
Material Science and Photophysical Properties
- Material Synthesis and Characterization: The synthesis and characterization of chemical compounds bearing chlorophenyl and dichlorophenyl groups, such as in the study of blue fluorescence properties of certain nitriles, highlight the relevance of these derivatives in developing materials with specific photophysical properties. These properties may be leveraged in creating fluorescent markers, sensors, or in materials science applications where fluorescence under specific conditions is desirable (Suwunwong et al., 2013).
特性
IUPAC Name |
6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O/c19-11-3-1-10(2-4-11)17-8-14(15(9-22)18(24)23-17)13-6-5-12(20)7-16(13)21/h1-8H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNUVWSMRGOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)


![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)







![2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B2554333.png)
![2,4-Dimethyl-5-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3-thiazole](/img/structure/B2554334.png)